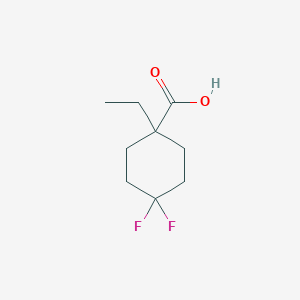

1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-ethyl-4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O2/c1-2-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAXHQHIEFEKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(CC1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230962 | |

| Record name | Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389315-01-8 | |

| Record name | Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 1-ethyl-4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds frequently exhibit enhanced metabolic stability, improved bioavailability, and modulated physicochemical properties such as lipophilicity and pKa.[1][2] The gem-difluoromethylene group (CF₂) in particular serves as a valuable bioisostere for a carbonyl or ether moiety, capable of influencing molecular conformation and electronic properties without introducing excessive steric bulk.

This guide provides an in-depth exploration of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, a key building block that leverages these principles. The 4,4-difluorocyclohexane core offers a conformationally rigid scaffold that can improve pharmacological profiles.[3] The presence of both an ethyl group and a carboxylic acid function at the C1 position provides two distinct vectors for chemical diversification, enabling its integration into a wide array of complex molecular architectures. This document details a robust synthetic pathway to this compound and outlines the comprehensive analytical methodologies required for its unambiguous characterization, providing researchers and drug development professionals with a practical and scientifically rigorous resource.

Part 1: Multi-Step Synthesis Pathway

The synthesis of this compound is a multi-step process commencing from a commercially available starting material, ethyl 4-oxocyclohexane-1-carboxylate. The chosen pathway is designed for efficiency and scalability, relying on well-established and high-yielding transformations.

Visualizing the Synthetic Workflow

The following diagram outlines the complete synthetic transformation from the starting ketone to the final carboxylic acid product.

Caption: Synthetic pathway for this compound.

Step 1: Deoxofluorination of the Ketone

Principle: The initial and most critical step is the conversion of the C4 carbonyl group into a gem-difluoro group. This is a deoxofluorination reaction. While several reagents exist for this transformation, such as hydrogen fluoride pyridine, Diethylaminosulfur trifluoride (DAST) is a commonly used and effective choice for laboratory-scale synthesis due to its relative ease of handling.[4] DAST reacts with the ketone to form an intermediate that subsequently eliminates sulfur monoxide and rearranges to yield the desired difluorinated product.

Experimental Protocol:

-

In a fume hood, charge an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with a solution of ethyl 4-oxocyclohexane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).[5]

-

Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Slowly add Diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product, ethyl 4,4-difluorocyclohexane-1-carboxylate, can be purified by column chromatography on silica gel.

Step 2: α-Alkylation to Introduce the Ethyl Group

Principle: With the fluorinated core established, the next step is to introduce the ethyl group at the C1 position, which is alpha to the ester's carbonyl group. This is achieved via enolate chemistry. A strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) is required to quantitatively deprotonate the alpha-carbon. The resulting enolate then acts as a nucleophile, attacking an ethyl electrophile like ethyl iodide in an Sₙ2 reaction.

Experimental Protocol:

-

Prepare a solution of LDA in a separate flask by slowly adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere.

-

In the main reaction flask, dissolve ethyl 4,4-difluorocyclohexane-1-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the freshly prepared LDA solution to the ester solution via cannula and stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 3-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting ethyl 1-Ethyl-4,4-difluorocyclohexane-1-carboxylate by silica gel chromatography.

Step 3: Saponification to the Carboxylic Acid

Principle: The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction. A base, such as lithium hydroxide (LiOH), attacks the electrophilic carbonyl carbon of the ester.[6] The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidification step is required to protonate the carboxylate salt and yield the neutral carboxylic acid.

Experimental Protocol:

-

Dissolve the purified ethyl 1-Ethyl-4,4-difluorocyclohexane-1-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (5.0 eq) to the solution.[6]

-

Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and acidify to a pH of approximately 4 using 1 M hydrochloric acid (HCl).[6]

-

Separate the organic and aqueous layers. Extract the aqueous layer one additional time with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate to dryness to afford the final product, this compound, typically as a solid.[6] Recrystallization can be performed if further purification is necessary.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques must be employed.

Characterization Workflow

The following diagram illustrates how different analytical techniques are integrated to provide a complete profile of the synthesized molecule.

Caption: Integrated analytical approach for compound characterization.

Expected Analytical Data

The following table summarizes the key data points expected from the characterization of this compound.

| Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm (s, broad, 1H)~1.8-2.2 ppm (m, 8H)~1.7 ppm (q, 2H)~0.9 ppm (t, 3H) | Carboxylic acid proton (highly deshielded).[7][8]Cyclohexane ring protons.Ethyl group -CH₂-.Ethyl group -CH₃-. |

| ¹³C NMR | Chemical Shift (δ) | ~175-185 ppm (s)~120-125 ppm (t, JCF ≈ 240 Hz)~40-50 ppm (s)~30-40 ppm (t, JCF ≈ 20 Hz)~25-35 ppm (s)~5-15 ppm (s) | Carboxylic acid carbonyl carbon.[7]C4 carbon atom (gem-difluoro).C1 quaternary carbon.C3 and C5 carbons.Ethyl group -CH₂-.Ethyl group -CH₃-. |

| ¹⁹F NMR | Chemical Shift (δ) | A single resonance is expected. | The two fluorine atoms are chemically equivalent. |

| Mass Spec. | Molecular Ion | m/z = 192.10 (for C₉H₁₄F₂O₂) | Corresponds to the exact mass of the molecule. |

| Fragmentation | Peaks corresponding to [M-COOH]⁺, [M-C₂H₅]⁺ | Loss of the carboxylic acid group and the ethyl group are common fragmentation pathways.[9] | |

| IR Spec. | Wavenumber (cm⁻¹) | 2500-3300 (broad)~1710 (strong)1000-1200 (strong) | O-H stretch of the carboxylic acid dimer.[7]C=O stretch of the carboxylic acid.[7]C-F stretching vibrations. |

| Chromatography | Purity (HPLC/GC) | >95% (typically) | Gas chromatography would require derivatization of the carboxylic acid.[10] |

| Physical | Melting Point | Solid at room temperature | The related 4,4-difluorocyclohexanecarboxylic acid has a melting point of 103-107 °C. |

Part 3: Field-Proven Insights and Applications

Causality in Design: The this compound motif is not merely a synthetic curiosity; it is a rationally designed building block.

-

Modulating pKa and Lipophilicity: The electron-withdrawing nature of the gem-difluoro group, positioned gamma to the carboxylic acid, can subtly influence the acidity (pKa) of the carboxyl proton. This modulation can be critical for optimizing interactions with biological targets or improving pharmacokinetic properties. Furthermore, fluorination often increases lipophilicity, which can be strategically employed to enhance membrane permeability.

-

Conformational Rigidity: Saturated rings like cyclohexane exist in a dynamic equilibrium of chair conformations. The bulky gem-difluoro and C1 substituents can lock the ring into a preferred conformation. This pre-organization can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity and selectivity.[11]

-

Metabolic Blocking: The C4 position is metabolically inert due to the strong C-F bonds, preventing oxidative metabolism that might otherwise occur at that position in a non-fluorinated analogue. This is a classic strategy for extending the half-life of a drug candidate.

Applications in Development: This building block is ideally suited for incorporation into lead optimization programs. The carboxylic acid serves as a versatile chemical handle. It can form critical salt-bridge or hydrogen-bond interactions within a target's active site. Alternatively, it can be converted into an ester or amide to serve as a prodrug, improving oral bioavailability.[1] The ethyl group provides a point for exploring structure-activity relationships (SAR) within hydrophobic pockets of a binding site.

References

-

PubChem. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). ethyl 4,4-difluorocyclohexane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Prasad, A. R., et al. (2010).

- Google Patents. (2015). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

- Mykhailiuk, P. K. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Enamine.

- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Gouverneur, V., et al. (2018). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry, 14, 2336-2343.

- Thielemann, J., & Leker, J. (2015). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

-

PubChem. (n.d.). 1,3-Difluorocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

- Maeda, S., et al. (2019).

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data. Retrieved from [Link]

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- Padarauskas, A., & Judžentienė, A. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 22(3), 186-192.

-

PubChem. (n.d.). 1,1-Difluorocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3535-3549.

-

ResearchGate. (n.d.). ¹H-NMR spectra data for some newly synthesized compounds. Retrieved from [Link]

- Moore, S. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C₄H₈O₂. University of Colorado Boulder.

-

Green Chemistry. (n.d.). Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran. Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

MDPI. (2019). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]

- 11. ethyl 4,4-difluorocyclohexane-1-carboxylate [myskinrecipes.com]

Physicochemical properties of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Foreword for the Research Professional: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, represents a valuable building block in this endeavor. Its rigid, gem-difluorinated cyclohexane core provides a unique three-dimensional profile, while the carboxylic acid and ethyl groups offer vectors for further synthetic elaboration and interaction with biological targets.

This guide moves beyond a simple data sheet. It is structured to provide not only the known and predicted physicochemical properties of this molecule but also to detail the robust experimental methodologies required for their validation. As direct experimental data for this specific compound is not extensively published, we synthesize information from closely related analogues and first principles, providing a predictive framework grounded in established analytical science. The included protocols are designed to be self-validating, offering the practicing scientist a clear pathway to generating high-quality, reliable data for this and similar compounds.

Section 1: Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural features of this compound—specifically the gem-difluoro group at the C4 position and the quaternary center at C1—are critical determinants of its chemical behavior and conformational preferences.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1389315-01-8 | [1] |

| Molecular Formula | C₉H₁₄F₂O₂ | - |

| Molecular Weight | 192.20 g/mol | - |

| Canonical SMILES | CCC1(CCC(CC1)(F)F)C(=O)O | - |

Section 2: Core Physicochemical Properties (Predicted and Inferred)

The following properties are central to predicting the behavior of a compound in biological systems. Given the limited public data for the title compound, these values are inferred from its constituent parts and data from analogous structures, such as 4,4-Difluorocyclohexane-1-carboxylic acid.[2][3][4]

| Property | Predicted/Inferred Value | Significance in Drug Discovery |

| pKa | ~4.0 - 4.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP | ~2.0 - 2.5 | Measures lipophilicity, a key predictor of membrane permeability, metabolic clearance, and promiscuity. |

| Aqueous Solubility | Low | Affects oral bioavailability and suitability for aqueous formulations. A distinction between kinetic and thermodynamic solubility is crucial. |

| Melting Point | Not Available | Relevant for solid-state characterization and formulation. The parent acid melts at 103-107 °C.[3][4] |

| Boiling Point | Not Available | The parent acid has a predicted boiling point of 241.1±40.0 °C.[4] |

Acidity (pKa)

The pKa of the carboxylic acid is influenced by two opposing electronic effects. The gem-difluoro group at the C4 position is strongly electron-withdrawing, an effect that is transmitted through the aliphatic ring, thereby stabilizing the carboxylate anion and lowering the pKa (increasing acidity) compared to a non-fluorinated analogue. Conversely, the ethyl group at C1 is weakly electron-donating, which would slightly increase the pKa. The net effect is predicted to result in a pKa slightly lower than that of a simple alkyl carboxylic acid. Accurate determination is vital, as even small shifts in pKa can dramatically alter the charge state distribution at physiological pH 7.4.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The introduction of fluorine typically increases lipophilicity. The addition of an ethyl group to the 4,4-difluorocyclohexane-1-carboxylic acid scaffold (which has a predicted XLogP3-AA of 1.6) will further increase the logP value into the estimated range of 2.0-2.5.[2] This value suggests the compound will have moderate to good passive permeability across cell membranes but may also be subject to higher metabolic clearance and potential off-target binding if not optimized.

Aqueous Solubility

The compound is predicted to have low aqueous solubility, a common characteristic of molecules with a high logP and a crystalline solid form. It is essential to differentiate between two key solubility measurements in drug discovery:

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This is a high-throughput screening assay used early in discovery.[5][6][7]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated aqueous solution.[8] It is a more time-consuming but definitive measurement used for lead optimization candidates.

Section 3: Experimental Determination Protocols

The following sections detail robust, validated methodologies for the experimental determination of the key physicochemical properties.

Protocol for pKa Determination via Potentiometric Titration in a Co-Solvent

For compounds with poor aqueous solubility, pKa determination requires a co-solvent system to ensure the compound and its ionized form remain in solution throughout the titration. The resulting apparent pKa is then extrapolated back to 0% co-solvent to determine the aqueous pKa.[9][10]

Rationale: Potentiometry directly measures the change in pH as a function of added acid or base, allowing for the inflection point of the titration curve to determine the pKa. Using a co-solvent like methanol is necessary to dissolve the analyte, but since this alters the dielectric constant of the medium, multiple measurements at different co-solvent concentrations are required for an accurate extrapolation to aqueous conditions.[9]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a 0.5 M HCl solution in the chosen co-solvent (e.g., methanol).

-

Prepare a 0.5 M KCl solution in deionized water for ionic strength adjustment.

-

Prepare standardized 0.1 M KOH and 0.1 M HCl aqueous solutions.

-

Prepare a series of co-solvent/water mixtures (e.g., 20%, 30%, 40% methanol by volume).

-

-

Analyte Preparation: Accurately weigh ~1-2 mg of this compound and dissolve it in a precise volume of each co-solvent/water mixture to create solutions of known concentration (~1 mM).

-

Titration Procedure:

-

Calibrate a pH electrode using standard aqueous buffers.

-

To the analyte solution, add a small, known excess of 0.1 M HCl to fully protonate the carboxylic acid.

-

Titrate the solution with the standardized 0.1 M KOH, adding small, precise aliquots (e.g., 5-10 µL) and recording the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of KOH added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely identify the equivalence point (the peak of the derivative).

-

The pH at the half-equivalence point corresponds to the apparent pKa in that specific co-solvent mixture.

-

-

Extrapolation:

-

Plot the apparent pKa values against the volume percentage of the co-solvent.

-

Perform a linear regression (e.g., Yasuda-Shedlovsky extrapolation) and extrapolate the line to 0% co-solvent to obtain the aqueous pKa value.[9]

-

Protocol for logP Determination via RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP by correlating a compound's retention time with that of known standards.[11][12]

Rationale: The retention of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By creating a calibration curve with compounds of well-established logP values, the logP of an unknown compound can be interpolated from its retention time. This method avoids the labor-intensive and compound-consuming traditional shake-flask method.[13][14]

Step-by-Step Methodology:

-

System Setup:

-

HPLC system with a C18 column and a UV detector.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is neutral) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Prepare Standards: Select a set of 5-7 reference compounds with known logP values that bracket the expected logP of the analyte (e.g., from logP 1 to 4). Prepare stock solutions of each standard in the mobile phase.

-

Prepare Analyte: Prepare a stock solution of this compound in the mobile phase.

-

Chromatography:

-

Inject each standard individually and record its retention time (t_R).

-

Inject a void volume marker (e.g., uracil) to determine the dead time (t_0).

-

Inject the analyte and record its retention time.

-

-

Data Analysis:

-

For each standard and the analyte, calculate the capacity factor, k' = (t_R - t_0) / t_0.

-

Calculate log k' for each compound.

-

Create a calibration curve by plotting the known logP values of the standards (y-axis) against their corresponding log k' values (x-axis).

-

Perform a linear regression on the calibration data.

-

Using the log k' value of the analyte and the equation of the regression line, calculate the experimental logP.

-

Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[8]

Rationale: By agitating an excess of the solid compound in an aqueous buffer for an extended period, a true thermodynamic equilibrium between the solid and dissolved states is achieved. This method is low-throughput but provides the most accurate and relevant solubility value for drug development.[15]

Step-by-Step Methodology:

-

Preparation:

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add an excess amount of solid this compound to a glass vial (enough that solid material is clearly visible after equilibration).

-

Add a precise volume of the aqueous buffer to the vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate for at least 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, allow the vials to stand undisturbed for a short period to let heavy solids settle.

-

Carefully withdraw a sample of the supernatant, avoiding any solid particles.

-

Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

-

Quantification:

-

Prepare a standard calibration curve of the analyte at known concentrations using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV). The solvent for the standards should match the final analysis solvent.

-

Quantify the concentration of the filtered supernatant against the calibration curve. This concentration is the thermodynamic solubility.

-

Section 4: Structural Stability and Conformational Insights

The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. For this compound, the substituents significantly influence the conformational equilibrium.

-

1,1-Disubstitution: The bulky ethyl and carboxylic acid groups are locked at the C1 position.

-

4,4-Difluoro Substitution: The gem-difluoro substitution at C4 does not create a cis/trans issue at that position. However, the C-F bonds are highly polar and can engage in intramolecular interactions.[16] Studies on similar structures show that electrostatic and hyperconjugation effects involving C-F bonds play a crucial role in determining overall molecular stability.[16][17] The presence of these polar bonds can also lead to specific intermolecular packing in the solid state, influencing crystal structure and melting point.[18]

The overall stability will be a balance between minimizing steric clashes of the C1 substituents and optimizing intramolecular electrostatic and hyperconjugative interactions involving the C-F bonds. A detailed computational analysis would be required to definitively predict the lowest energy conformer.

References

- Apollo Scientific. (2023, July 3). 4,4-Difluorocyclohexane-1-carboxylic acid - Safety Data Sheet.

-

PubChem. 4,4-Difluorocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. ethyl 4,4-difluorocyclohexane-1-carboxylate. Retrieved January 19, 2026, from [Link]

-

ChemBK. (2024, April 10). ethyl 4,4-difluorocyclohexanecarboxylate. Retrieved from [Link]

-

PubChem. 1-Ethyl-4-fluorocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Evotec. Thermodynamic Solubility Assay. Retrieved January 19, 2026, from [Link]

-

Patil, S. K., et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 5(9), 3794-3798. [Link]

-

BioDuro. ADME Solubility Assay. Retrieved January 19, 2026, from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 794, 1-18. [Link]

-

Agilent Technologies. (2013). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

Morgado, P. I., et al. (2024). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem, e202300648. [Link]

-

Gouverneur, V., et al. (2022). Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di-. Chemical Communications, 58(56), 7841-7844. [Link]

-

Ravichandiran, V., et al. (2011). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. ResearchGate. [Link]

- Google Patents. (2015). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

ResearchGate. (2023). Some examples of experimentally reported fluorinated cyclohexanes. Retrieved from [Link]

- Google Patents. (2003). US6524863B1 - High throughput HPLC method for determining Log P values.

-

Martin-Alos, E., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. [Link]

-

Morgado, P. I., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. ChemRxiv. [Link]

-

Wilson, Z. E., et al. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 94(23), 8279-8286. [Link]

-

Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Trajkovic, J., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 147, 318-328. [Link]

-

The Organic Chemistry Tutor. (2020, September 25). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. YouTube. [Link]

Sources

- 1. 1389315-01-8|this compound|BLD Pharm [bldpharm.com]

- 2. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-二氟环己基甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4,4-Difluorocyclohexanecarboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. asianpubs.org [asianpubs.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. evotec.com [evotec.com]

- 9. DSpace [diposit.ub.edu]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. enamine.net [enamine.net]

- 16. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 18. Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di- and tri alkylated cyclohexan ... - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03010A [pubs.rsc.org]

An In-depth Technical Guide to 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, a fluorinated carbocyclic building block of increasing importance in medicinal chemistry. The strategic incorporation of the gem-difluoroethylcyclohexane motif offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, lipophilicity, and acidity. This document details the compound's molecular structure, key physicochemical properties, a validated synthetic pathway with a detailed experimental protocol, and a discussion of its applications in drug design, supported by authoritative references.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The unique electronic properties of fluorine, the most electronegative element, can profoundly influence a molecule's acidity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity. The gem-difluoromethylene (CF2) group, in particular, is a valuable motif that can act as a bioisostere for carbonyl groups or methylene groups while offering a distinct conformational and electronic profile. The gem-difluoro group is known to improve the metabolic stability and pharmacokinetic properties of drug candidates.[1][2] this compound incorporates this key structural feature, making it a valuable building block for the synthesis of novel therapeutics.

Molecular Identity and Physicochemical Properties

CAS Number: 1389315-01-8[3][4][5]

Molecular Formula: C9H14F2O2[3]

Molecular Weight: 192.21 g/mol [3]

The molecular structure of this compound is characterized by a cyclohexane ring substituted at the 1-position with both an ethyl group and a carboxylic acid, and at the 4-position with two fluorine atoms.

Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 258.4±40.0 °C | ChemicalBook[4] |

| Density | 1.16±0.1 g/cm³ | ChemicalBook[4] |

| pKa | 4.30±0.48 | ChemicalBook[4] |

Note: The physicochemical properties listed above are predicted values and should be used as an estimation.

The presence of the electron-withdrawing gem-difluoro group is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog, influencing its ionization state at physiological pH. This modulation of acidity can be critical for optimizing a drug's solubility, cell permeability, and interaction with its biological target.[1][6]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a two-step process starting from the commercially available ethyl 4,4-difluorocyclohexanecarboxylate. This process involves an initial α-alkylation followed by ester hydrolysis.

Caption: Proposed synthetic pathway for this compound.

Step 1: α-Alkylation of Ethyl 4,4-difluorocyclohexanecarboxylate

The first step is the deprotonation of the α-carbon to the ester carbonyl using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a resonance-stabilized enolate. This is a crucial step for creating a nucleophilic carbon center. The resulting enolate then undergoes a nucleophilic attack on an electrophile, in this case, ethyl iodide, to form the C-C bond at the α-position. The use of a strong base like LDA ensures the complete and irreversible formation of the enolate, driving the reaction towards the desired product.[2]

Step 2: Saponification (Ester Hydrolysis)

The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a base such as lithium hydroxide in a mixture of tetrahydrofuran (THF) and water. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product. A similar hydrolysis procedure has been reported for the synthesis of 4,4-difluorocyclohexanecarboxylic acid from its ethyl ester.[7]

Detailed Experimental Protocol (Prophetic)

Materials and Reagents:

-

Ethyl 4,4-difluorocyclohexanecarboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

Part A: Synthesis of Ethyl 1-ethyl-4,4-difluorocyclohexanecarboxylate

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 equivalents) to the cooled THF, followed by the dropwise addition of n-butyllithium (1.05 equivalents). Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.

-

In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C.

-

Slowly transfer the prepared LDA solution to the solution of the ester via cannula or syringe while maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

To the enolate solution, add ethyl iodide (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure ethyl 1-ethyl-4,4-difluorocyclohexanecarboxylate.

Part B: Synthesis of this compound

-

Dissolve the purified ethyl 1-ethyl-4,4-difluorocyclohexanecarboxylate (1.0 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide monohydrate (5.0 equivalents) to the solution and stir vigorously at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and acidify to pH 4 with 1 M HCl.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The this compound motif is a valuable building block in drug discovery for several key reasons:

-

Metabolic Stability: The gem-difluoro group at the 4-position blocks a potential site of metabolic oxidation, which can significantly increase the metabolic stability and in vivo half-life of a drug candidate.[1][6]

-

Modulation of Physicochemical Properties: The introduction of the gem-difluoroethylcyclohexane moiety allows for fine-tuning of lipophilicity and acidity, which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]

-

Bioisosterism: The CF2 group can act as a bioisostere of a carbonyl or ether oxygen, allowing for the exploration of new chemical space and the potential for improved target engagement while maintaining key binding interactions.

-

Conformational Rigidity: The cyclohexane scaffold provides a degree of conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation for optimal interaction with its biological target.[8]

While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, the strategic use of similar fluorinated cyclohexane derivatives is an active area of research in the development of new therapeutic agents across various disease areas.

Spectroscopic Characterization (Predicted)

Predicted ¹³C NMR Chemical Shifts:

-

C=O (Carboxylic Acid): ~175-185 ppm. The carbonyl carbon of a carboxylic acid typically appears in this downfield region.[9]

-

C(F)₂: ~120-130 ppm (triplet due to C-F coupling). The carbon bearing the two fluorine atoms will be significantly deshielded and will exhibit splitting due to coupling with the fluorine atoms.

-

Quaternary C: ~40-50 ppm. The carbon atom attached to the ethyl and carboxylic acid groups.

-

CH₂ (Cyclohexane): ~20-40 ppm. The methylene carbons of the cyclohexane ring.

-

CH₂ (Ethyl): ~25-35 ppm. The methylene carbon of the ethyl group.

-

CH₃ (Ethyl): ~5-15 ppm. The methyl carbon of the ethyl group.

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique structural features, particularly the gem-difluoro group on a cyclohexane scaffold, offer a powerful strategy for enhancing the metabolic stability and fine-tuning the physicochemical properties of drug candidates. The synthetic route outlined in this guide provides a practical approach to accessing this important molecule, enabling its incorporation into novel therapeutic agents. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the application of fluorinated building blocks like this compound is expected to become increasingly prominent in the field of drug development.

References

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). ethyl 4,4-difluorocyclohexane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). ethyl 4,4-difluorocyclohexane-1-carboxylate. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. Retrieved from [Link]

Sources

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1389315-01-8|this compound|BLD Pharm [bldpharm.com]

- 4. 1-Ethyl-4,4-difluorocyclohexane-1-carboxxylic acid | 1389315-01-8 [amp.chemicalbook.com]

- 5. This compound 97% | CAS: 1389315-01-8 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. ethyl 4,4-difluorocyclohexane-1-carboxylate [myskinrecipes.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of the spectroscopic characterization of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid, a compound of interest for its potential applications in medicinal chemistry.

This document will delve into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific molecule. By integrating established principles with practical, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to interpret the spectroscopic data of this and similar fluorinated cycloalkane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton, the substitution pattern, and the stereochemistry of the cyclohexane ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in each environment.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | N/A |

| Cyclohexane CH₂ (axial & equatorial) | 1.5 - 2.5 | Multiplets | 8H | J-geminal, J-axial-axial, J-axial-equatorial, J-H-F |

| -CH₂CH₃ | 1.5 - 2.0 | Quartet | 2H | J = 7-8 Hz |

| -CH₂CH₃ | 0.8 - 1.2 | Triplet | 3H | J = 7-8 Hz |

Causality Behind Experimental Choices and Predictions:

The chemical shift of the carboxylic acid proton is highly variable and concentration-dependent, typically appearing as a broad singlet far downfield (10-13 ppm) due to hydrogen bonding and deshielding effects.[1][2][3] The protons on the cyclohexane ring will exhibit complex multiplets due to geminal and vicinal couplings, as well as coupling to the fluorine atoms. The presence of two fluorine atoms on the same carbon will significantly influence the chemical shifts of the neighboring protons. Protons on carbons adjacent to the carboxylic acid will be deshielded and are expected to appear in the 2.0-2.5 ppm region.[1] The ethyl group should present a classic quartet-triplet pattern, with the methylene protons deshielded by the adjacent quaternary carbon.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their electronic environments.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| -COOH | 175 - 185 | Singlet |

| CF₂ | 115 - 125 | Triplet |

| Quaternary C-1 | 40 - 50 | Singlet |

| Cyclohexane CH₂ | 20 - 40 | Multiplets |

| -CH₂CH₃ | 25 - 35 | Singlet |

| -CH₂CH₃ | 8 - 15 | Singlet |

Causality Behind Experimental Choices and Predictions:

The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum (175-185 ppm).[1][4][5][6] The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond C-F coupling. The chemical shifts of the other cyclohexane carbons will be influenced by the presence of the fluorine and carboxylic acid groups.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carboxylic acid and C-F bonds.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad |

| C-H (Alkyl) | 2850 - 3000 | Medium-Strong | Sharp peaks on top of O-H |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Sharp |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | Broad |

| C-F | 1000 - 1200 | Strong | Sharp |

| O-H bend | 910 - 950 | Medium | Broad |

Causality Behind Experimental Choices and Predictions:

The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that often overlaps with the C-H stretching region.[4][7][8][9] This broadening is a result of strong intermolecular hydrogen bonding, which creates a wide range of vibrational frequencies.[7][8] The carbonyl (C=O) stretch of a saturated carboxylic acid typically appears as a strong, sharp band around 1710 cm⁻¹.[4][8][9] The presence of strong C-F stretching absorptions in the fingerprint region (1000-1200 cm⁻¹) will also be a key identifying feature of this molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectral Data

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₄F₂O₂ = 192.19 g/mol ). The intensity of the molecular ion peak for aliphatic carboxylic acids can be weak.[1][10]

Key Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃): A significant fragment at [M - 29]⁺.

-

Loss of the carboxylic acid group (-COOH): A fragment at [M - 45]⁺.

-

Loss of water (-H₂O): A fragment at [M - 18]⁺, although this is more common in specific structural arrangements.

-

McLafferty Rearrangement: Carboxylic acids can undergo a characteristic McLafferty rearrangement, which would result in an even-numbered mass fragment.[1]

-

Cleavage of the C-C bond adjacent to the carbonyl: This can lead to the loss of the hydroxyl group (-OH) resulting in a peak at [M-17] or the entire carboxyl group (-COOH) leading to a peak at [M-45].[11]

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled to an ionization source like electrospray ionization (ESI) or electron ionization (EI).

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infuse the solution directly into the ESI source at a constant flow rate.

Data Acquisition (ESI - Positive Ion Mode):

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a robust framework for its unequivocal structural confirmation. The predicted spectral data, grounded in the fundamental principles of each technique and informed by the known behavior of related chemical moieties, serves as a reliable guide for researchers. Adherence to the detailed experimental protocols outlined herein will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity and successful drug development endeavors.

References

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Błasiak, K., & Minofar, B. (2018). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 122(38), 7661–7669. Retrieved from [Link]

-

JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 23). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chem JEE. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 7. echemi.com [echemi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Conformational analysis of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

An In-Depth Technical Guide: Conformational Analysis of 1-Ethyl-4,4-difluorocyclohexane-1-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 4,4-difluorocyclohexane motif, in particular, provides a conformationally restricted, polar hydrophobic scaffold.[1] This guide presents a comprehensive conformational analysis of this compound, a model compound embodying the complexities and opportunities of such structures. We will dissect the intricate interplay of steric demands and stereoelectronic effects that dictate its conformational equilibrium. This document serves as a technical resource for researchers in medicinal chemistry and materials science, providing both a theoretical framework and actionable experimental and computational protocols for analyzing similarly substituted cyclohexane systems.

Introduction: The Strategic Value of Fluorinated Cyclohexanes

In the landscape of drug development, controlling the three-dimensional shape of a molecule is paramount to optimizing its interaction with biological targets. Cyclohexane rings are ubiquitous scaffolds, but their inherent flexibility can be a liability. The introduction of geminal fluorine atoms at the 4-position serves a dual purpose: it introduces a significant dipole moment, creating a unique electrostatic profile, and it can subtly influence the ring's conformational preferences without adding significant steric bulk.[1]

The target molecule, this compound, presents a fascinating case study. With two distinct, non-hydrogen substituents on a single carbon (C1), the molecule is locked in a dynamic equilibrium between two non-equivalent chair conformations. Determining the energetic preference of these conformers is critical, as the spatial orientation of the ethyl and carboxylic acid groups will profoundly impact the molecule's ability to engage in intermolecular interactions. This guide will explore how to predict, measure, and computationally validate this conformational preference.

Foundational Principles: Governing Forces in Substituted Cyclohexanes

The conformational landscape of any substituted cyclohexane is dictated by a balance of steric and electronic effects. In our target molecule, these forces are particularly nuanced.

Steric Hindrance and A-Values

The energetic cost of placing a substituent in the more sterically crowded axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[2] Larger groups possess larger A-values, indicating a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

For the substituents at C1:

-

Ethyl (-CH₂CH₃): The A-value is approximately 1.79 kcal/mol.[2]

-

Carboxylic Acid (-COOH): The A-value is approximately 1.4 kcal/mol.

Based purely on these steric parameters, the ethyl group has a slightly stronger preference for the equatorial position than the carboxylic acid group. This provides a preliminary hypothesis that the conformer with an equatorial ethyl group will be the more stable.

The Influence of the 4,4-Difluoro Substituent

The gem-difluoro group at the C4 position does not directly engage in 1,3-diaxial interactions with the C1 substituents. However, its influence is significant and primarily electronic in nature.

-

Dipole Moment: The two C-F bonds create a strong local dipole moment. This alters the electrostatic potential surface of the entire ring, potentially influencing solvent interactions and long-range intramolecular interactions.[1]

-

Hyperconjugation and Pseudo-Anomeric Effects: Fluorine is a highly electronegative atom, making the σ* orbitals of the C-F bonds potent electron acceptors. This can lead to stabilizing hyperconjugative interactions, such as σC-H → σ*C-F.[3][4] In certain fluorinated systems, these electronic effects can be strong enough to override expected steric preferences, leading to counter-intuitive axial stabilization.[5][6][7] While a classic anomeric effect is not present here, these underlying electronic phenomena contribute to the overall energetic balance.

The interplay of these forces is visualized in the conformational equilibrium shown below.

Figure 1: Chair-flip equilibrium for this compound. Conformer A places the sterically larger ethyl group in the equatorial position, while Conformer B places the carboxylic acid group equatorially.

A Unified Approach: Combining Experiment and Computation

A robust conformational analysis relies on the synergy between experimental measurement and theoretical calculation. The workflow below illustrates a validated approach to determining the conformational equilibrium of the target molecule.

Figure 2: A comprehensive workflow integrating chemical synthesis with experimental (NMR) and computational (DFT) analysis for a robust conformational assessment.

Experimental Determination Protocols

Proposed Synthesis

While the exact molecule is not commercially available, a plausible synthetic route can be designed based on known transformations of cyclohexane derivatives.[8][9]

Protocol 4.1.1: Synthesis of this compound

-

Alkylation: Start with ethyl 4-oxocyclohexanecarboxylate. Deprotonate the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at -78 °C in anhydrous THF. Quench the resulting enolate with iodoethane to install the ethyl group at the C1 position.

-

Deoxyfluorination: Convert the ketone at C4 to the gem-difluoro group using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction should be performed with caution in an inert solvent like dichloromethane at low temperatures.[1]

-

Saponification: Hydrolyze the ethyl ester to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a mixture of THF and water.[10] An acidic workup (e.g., with 1 M HCl) will protonate the carboxylate to yield the final product.[10]

-

Purification: Purify the final product by recrystallization or column chromatography to ensure high purity for spectroscopic analysis.

Conformational Analysis by NMR Spectroscopy

Variable-temperature (VT) NMR is the definitive experimental technique for quantifying conformational equilibria.[3][11] The energy barrier to ring-flipping in cyclohexane is typically around 10 kcal/mol, allowing for the resolution of individual conformer signals at low temperatures.[12]

Protocol 4.2.1: VT-NMR Analysis

-

Sample Preparation: Prepare a dilute solution (~0.1 M) of the purified compound in a solvent with a low freezing point, such as deuterated tetrahydrofuran (THF-d₈) or deuterated dimethyl ether.

-

Initial Spectrum: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature (e.g., 298 K). At this temperature, ring inversion is rapid on the NMR timescale, and the observed signals will be a population-weighted average of the two conformers.

-

Low-Temperature Spectra: Gradually lower the spectrometer's probe temperature in increments of 10-20 K. Acquire spectra at each temperature until signals for the two distinct conformers (major and minor) are fully resolved (decoalescence). This may occur at temperatures around -80 °C to -100 °C (193 K to 173 K).[5]

-

Signal Assignment: Assign the signals for each conformer. In ¹⁹F NMR of 4,4-difluorocyclohexanes, the axial and equatorial fluorine atoms typically show distinct chemical shifts and a large geminal coupling constant (JFF) of around 235 Hz.[13]

-

Quantification: At a low temperature where the signals are sharp and well-resolved, carefully integrate the signals corresponding to the major and minor conformers. The ratio of the integrals directly provides the equilibrium constant, Keq = [Major]/[Minor].

-

Thermodynamic Calculation: Use the equilibrium constant to calculate the Gibbs free energy difference at that temperature using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry Analysis

Computational modeling provides invaluable insight into the energies and electronic structures of the conformers, complementing the experimental data.[14][15][16]

Protocol 5.1.1: DFT Calculations

-

Structure Generation: Build 3D models of both Conformer A (ethyl equatorial) and Conformer B (ethyl axial) using molecular modeling software.

-

Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to ensure the lowest energy chair conformations are identified.

-

Geometry Optimization: Optimize the geometry of each chair conformer using a suitable Density Functional Theory (DFT) method. The M06-2X functional is highly recommended for systems involving non-covalent interactions, which are crucial in fluorinated compounds.[3] A triple-zeta basis set with polarization and diffuse functions, such as aug-cc-pVTZ, should be employed for accuracy.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary to calculate the Gibbs free energies.

-

Energy Calculation: The final Gibbs free energy difference (ΔG°calc) is the difference between the calculated Gibbs free energies of the two conformers. This value should be compared directly with the experimentally determined ΔG°exp.

-

NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis on the optimized structures. This allows for the quantification of key stereoelectronic interactions, such as σ → σ* hyperconjugation, providing a deeper, causal explanation for the observed conformational preference.[17]

Predicted Outcome and Data Summary

Based on the foundational principles, a clear prediction can be made and subsequently tested.

Hypothesis: Conformer A, with the larger ethyl group in the equatorial position, will be the thermodynamically preferred conformer. The energy difference will likely be slightly less than the difference in A-values (1.79 - 1.4 = 0.39 kcal/mol) due to subtle electronic and solvation effects.

The experimental and computational data can be summarized for clear comparison:

| Parameter | Experimental (VT-NMR) | Computational (DFT) |

| Major Conformer | To be determined | Predicted: Ethyl-equatorial |

| Keq (at T) | Determined from signal integration | Calculated from ΔG°calc |

| ΔG° (kcal/mol) | -RT ln(Keq) | G°(Conformer B) - G°(Conformer A) |

| Key NBO Interaction | N/A | To be calculated (e.g., σC-H → σ*C-F) |

Implications for Drug Design

Understanding and controlling the conformation of scaffolds like this compound is not merely an academic exercise. The conformational rigidity imparted by the gem-difluoro group, combined with a predictable preference for one chair conformer, allows for the precise positioning of functional groups (the ethyl and carboxylic acid moieties) in 3D space.[18] This has direct applications:

-

Receptor Binding: A locked conformation reduces the entropic penalty upon binding to a protein target, potentially increasing binding affinity.

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorination can block sites of oxidative metabolism.

-

Physicochemical Properties: The introduction of fluorine can fine-tune properties like pKa and lipophilicity, improving the overall drug-like characteristics of a molecule.

By mastering the analysis described in this guide, medicinal chemists can more effectively design and synthesize novel therapeutic agents with optimized properties and function.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Linclau, B., et al. (2016). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. Journal of Organic Chemistry, 81(21), 10249–10262. [Link]

-

Freitas, M. P., Tormena, C. F., & Rittner, R. (2002). Halogenated Six-Membered Rings: A Theoretical Approach for Substituent Effects in Conformational Analysis. Journal of Molecular Structure, 589-590, 295-301. [Link]

-

MySkinRecipes. (n.d.). ethyl 4,4-difluorocyclohexane-1-carboxylate. Retrieved January 19, 2026, from [Link]

-

Jonáš, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396-3399. [Link]

-

Jung, S. T., et al. (2021). Stereoelectronic effects: Perlin effects in cyclohexane-derived compounds. Magnetic Resonance, 2(1), 329-342. [Link]

-

Linclau, B., et al. (2018). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. Angewandte Chemie International Edition, 57(41), 13626-13630. [Link]

- Google Patents. (2015). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.

-

Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. [Link]

-

Gouverneur, V., et al. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. Beilstein Journal of Organic Chemistry, 12, 2765-2771. [Link]

-

ResearchGate. (2018). (PDF) Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry, 30(3), 432-438. [Link]

-

Stereochemistry. (2017). Conformational Analysis of Substituted Cyclohexanes [Video]. YouTube. [Link]

-

Angewandte Chemie International Edition. (2018). Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

ACS Publications. (2016). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. [Link]

-

Leite, F. H. A. (2020). Conformations and Physicochemical Properties of Biological Ligands in Various Environments. Molecules, 25(22), 5486. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

-

The Journal of Chemical Physics. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. [Link]

-

Reddit. (2020). Substituted cyclohexenes: conformational Analysis. [Link]

-

Hunter, L., et al. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry, 18(41), 8325-8332. [Link]

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]

-

Chemistry Stack Exchange. (2014). Equivalent Cyclohexane Structures?. [Link]

-

StudySmarter. (2023). Conformational Analysis of Cyclohexane: Examples & Changes. [Link]

-

Next Step Test Prep. (2014). MCAT Organic Chemistry — Cyclohexane Ring Structures. [Link]

-